molecular formula C14H12ClN3O4 B4033412 2-(3-chlorophenoxy)-N-(5-nitropyridin-2-yl)propanamide

2-(3-chlorophenoxy)-N-(5-nitropyridin-2-yl)propanamide

Cat. No.: B4033412
M. Wt: 321.71 g/mol
InChI Key: QUSJIYKPVQUEGO-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(5-nitropyridin-2-yl)propanamide is a synthetic organic compound that features a chlorophenoxy group and a nitropyridinyl group

Scientific Research Applications

2-(3-chlorophenoxy)-N-(5-nitropyridin-2-yl)propanamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Agricultural Chemistry: Possible use as a herbicide or pesticide.

    Materials Science: Utilization in the synthesis of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(5-nitropyridin-2-yl)propanamide typically involves the following steps:

    Formation of 3-chlorophenoxypropanamide: This can be achieved by reacting 3-chlorophenol with 2-bromopropanamide under basic conditions.

    Nitration of Pyridine: The nitration of pyridine to form 5-nitropyridine can be carried out using a mixture of nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the 3-chlorophenoxypropanamide with 5-nitropyridine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Reduction: 2-(3-aminophenoxy)-N-(5-aminopyridin-2-yl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)-N-(5-nitrophenyl)propanamide: Similar structure but with a nitrophenyl group instead of a nitropyridinyl group.

    2-(3-chlorophenoxy)-N-(5-aminopyridin-2-yl)propanamide: Similar structure but with an aminopyridinyl group instead of a nitropyridinyl group.

Uniqueness

The presence of both a chlorophenoxy group and a nitropyridinyl group in 2-(3-chlorophenoxy)-N-(5-nitropyridin-2-yl)propanamide may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(5-nitropyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4/c1-9(22-12-4-2-3-10(15)7-12)14(19)17-13-6-5-11(8-16-13)18(20)21/h2-9H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSJIYKPVQUEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(C=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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